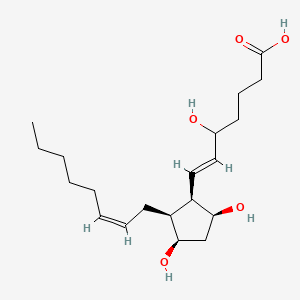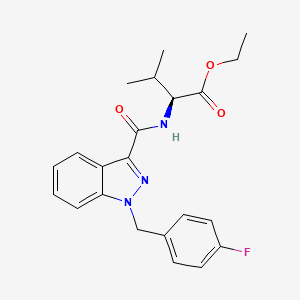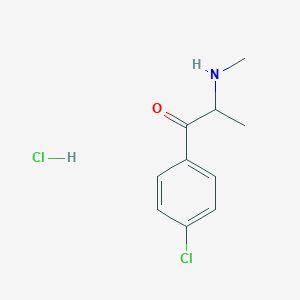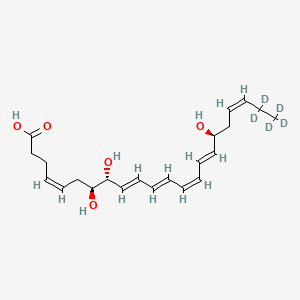![molecular formula C38H45ClN4O3 B3026474 6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride CAS No. 1437796-65-0](/img/structure/B3026474.png)
6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride
Vue d'ensemble
Description
6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride, also known as 6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride, is a useful research compound. Its molecular formula is C38H45ClN4O3 and its molecular weight is 641.2 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride is 640.3180190 g/mol and the complexity rating of the compound is 1270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Labeling in Biological Research
Cy5 maleimide is a mono-reactive dye commonly employed for labeling proteins, peptides, and antibodies. Its unique properties make it ideal for various applications:
- Fluorescence Microscopy : Cy5 maleimide emits in the far-red spectrum (around 647 nm), minimizing autofluorescence from biological samples . Researchers use it to visualize cellular structures, protein localization, and dynamic processes.
Mécanisme D'action
Cy5 maleimide, also known as 6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride or 2-(5-(1-(6-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium chloride, is a mono-reactive dye that has been widely used in bioconjugation technology .
Target of Action
The primary target of Cy5 maleimide is the thiol group present in peptides and proteins . The thiol group, characterized by its sulfhydryl group, gives it strong nucleophilicity . The low abundance of cysteines in proteins allows for highly selective functionalization of proteins .
Mode of Action
Cy5 maleimide selectively couples with thiol groups in peptides and proteins to give labeled conjugates . This coupling is achieved through a Michael addition reaction between the maleimide (acceptor) and thiolate (donor), forming a thiosuccinimide complex . This reaction is known as the thiol-Michael addition or the thiol-maleimide reaction .
Biochemical Pathways
The thiol-maleimide reaction is a type of “click chemistry” reaction . It is a simple, rapid reaction that provides very high chemical yields and generates only inoffensive byproducts . The reaction product, a thiosuccinimide, is stable under physiological conditions .
Pharmacokinetics
The maleimide moiety in Cy5 maleimide is relatively stable to degradation . The reaction between a free thiol and a maleimide produces a thiosuccinimide product . This process is a type of “click chemistry” reaction . The thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions .
Result of Action
The result of the action of Cy5 maleimide is the formation of bright, photostable, and pH-insensitive bioconjugates . These bioconjugates produce minimal autofluorescence of biological specimens in the far-red region of the spectrum .
Action Environment
The optimal pH for the reaction of maleimides is near 7.0 . In the pH range 7.0–7.5, the protein thiol groups are sufficiently nucleophilic so that they almost exclusively react with the maleimide dye in the presence of the more numerous protein amines, which are protonated and relatively unreactive . To minimize oxidation of thiols, thiol modifications should be carried out in an oxygen-free environment, that is under Nitrogen, using degassed solvents/buffers .
Propriétés
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O3.ClH/c1-37(2)28-16-11-13-18-30(28)40(5)32(37)20-8-6-9-21-33-38(3,4)29-17-12-14-19-31(29)41(33)26-15-7-10-22-34(43)39-25-27-42-35(44)23-24-36(42)45;/h6,8-9,11-14,16-21,23-24H,7,10,15,22,25-27H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATQCUIJHBSCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1437796-65-0 | |
| Record name | 3H-Indolium, 2-[5-[1-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437796-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cy5 maleimide reacts specifically with free thiol groups, primarily found in the amino acid cysteine, via a covalent bond [, , ]. This labeling allows researchers to visualize and track target molecules in various biological systems.
- Example: In one study, Cy5 maleimide labeling enabled the identification of seed proteins targeted by barley thioredoxin h isoforms, revealing potential new physiological roles of thioredoxin h in barley seeds [].
ANone: While the provided abstracts do not delve into the specific spectroscopic properties, here's the key structural information:
ANone: Cy5 maleimide is generally used in aqueous solutions with appropriate buffers. The research highlights its compatibility with various techniques:
- Fluorescence Resonance Energy Transfer (FRET): Studies demonstrate its utility in FRET-based assays for studying protein-protein interactions [, ] and protein-RNA interactions [].
- Single-Molecule Fluorescence Microscopy: Cy5 maleimide is suitable for single-molecule studies, enabling the observation of dynamic photophysical behavior [].
ANone: The research mentions several techniques used in conjunction with Cy5 maleimide:
- Two-Dimensional Electrophoresis: This technique, coupled with Cy5 maleimide labeling, allows for the separation and identification of proteins [].
- Mass Spectrometry (MS): MS is used for protein identification after separation and enzymatic digestion [].
ANone: Cy5 maleimide enables the study of complex biological processes by acting as a fluorescent probe.
- Example: Researchers designed a FRET system using Cy5-labeled EF-Tu and Cy3-labeled tRNA to investigate ribosomal translation. The system allowed them to monitor ternary complex formation, a key step in protein biosynthesis [].
ANone: While the provided research doesn't explicitly address stability and formulation, it suggests that Cy5 maleimide can be successfully incorporated into various experimental setups:
- Site-directed mutagenesis and labeling: The research mentions using Cy5 maleimide to label cysteine mutants of proteins, implying its stability during such procedures [].
- Removal of free dye: The use of desalting columns for removing unbound Cy5 maleimide indicates the need to minimize background signal and suggests considerations for storage and handling [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



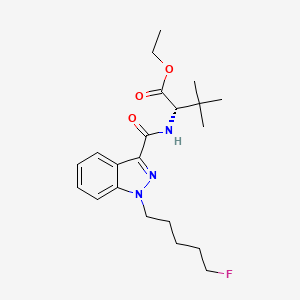
![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)
![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)
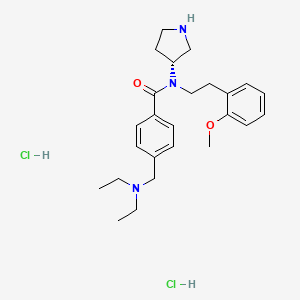
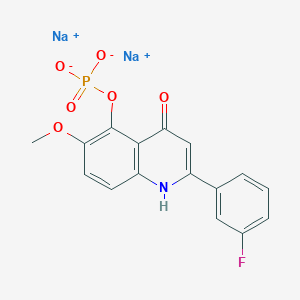
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)
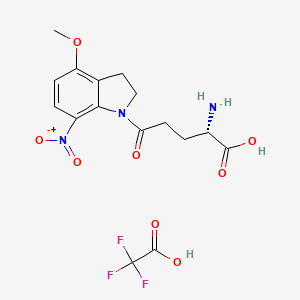
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)
